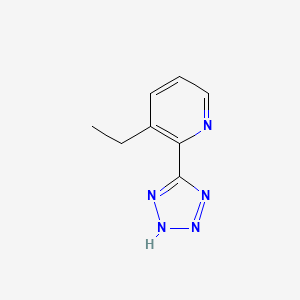

3-ethyl-2-(2H-tetrazol-5-yl)pyridine

Description

Strategic Importance of Tetrazole-Pyridine Scaffolds in Chemical Biology

The tetrazole-pyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in potent, biologically active compounds. The tetrazole ring, with its high nitrogen content, is often considered a bioisostere of the carboxylic acid group, a common functional group in many biologically important molecules. mdpi.com This bioisosteric relationship allows tetrazole-containing compounds to mimic the interactions of carboxylic acids with biological targets, but with improved metabolic stability and bioavailability. mdpi.com

The pyridine (B92270) ring, a six-membered aromatic heterocycle, is another key component of many pharmaceuticals. nih.gov Its basic nitrogen atom can participate in hydrogen bonding and other non-covalent interactions with biological macromolecules like proteins and enzymes, which is crucial for molecular recognition and biological activity. The combination of these two rings in a hybrid system creates a molecule with a unique electronic and steric profile, enhancing its potential to interact with a wide array of biological targets. nih.gov

Overview of Heterocyclic Compounds as Modulators of Biological Systems

Heterocyclic compounds, which are cyclic compounds containing at least one atom other than carbon within the ring, are ubiquitous in nature and form the structural basis for a vast number of pharmaceuticals, agrochemicals, and veterinary products. Their structural diversity and ability to engage in various types of intermolecular interactions make them ideal candidates for modulating biological systems.

Many essential biological molecules, such as nucleic acids (DNA and RNA), vitamins (like niacin and pyridoxine, which contain a pyridine ring), and amino acids (like histidine and tryptophan), are heterocyclic. This inherent biocompatibility has inspired chemists to synthesize a vast library of novel heterocyclic compounds with a wide range of therapeutic properties, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antihypertensive activities. kashanu.ac.ir The development of new heterocyclic scaffolds remains a vibrant area of research aimed at discovering novel therapeutic agents. nih.gov

Rationale for Academic Investigation into 3-ethyl-2-(2H-tetrazol-5-yl)pyridine

While direct research on this compound is sparse, the rationale for its investigation can be inferred from studies on closely related analogs. For instance, research on various 2,5-disubstituted tetrazoles has demonstrated their potential as inhibitors of various enzymes and receptors. nih.gov The specific placement of an ethyl group at the 3-position of the pyridine ring could significantly influence the compound's steric and electronic properties, potentially leading to enhanced or novel biological activities.

Structure-activity relationship (SAR) studies on similar tetrazole-pyridine hybrids have shown that even small modifications to the substituents can have a profound impact on their biological profile. For example, in a series of 2-(2-(3-(pyridin-3-yloxy)phenyl)-2H-tetrazol-5-yl)pyridine derivatives, substitutions on the phenyl ring were found to be critical for their potency as metabotropic glutamate (B1630785) subtype 5 (mGlu5) receptor antagonists. nih.gov Therefore, the introduction of an ethyl group in this compound represents a logical step in the exploration of the chemical space around the tetrazole-pyridine scaffold to identify new bioactive molecules.

A study on 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, a compound structurally similar to the one , involved its synthesis and detailed characterization, including X-ray diffraction analysis. mdpi.com Such fundamental studies are crucial for understanding the molecular geometry and potential interaction modes of these compounds, laying the groundwork for future biological evaluations.

Current Gaps and Future Directions in Pyridine-Tetrazole Research

The primary gap in the research concerning this compound is the lack of fundamental data on its synthesis, characterization, and biological activity. While the broader class of pyridine-tetrazole hybrids has been explored, the specific contributions of substituents at various positions on the pyridine ring are not always well-understood.

Future research should focus on the systematic synthesis and evaluation of a library of substituted tetrazole-pyridine compounds, including this compound. This would involve:

Development of efficient and scalable synthetic routes.

Thorough characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Comprehensive biological screening against a panel of relevant targets to identify potential therapeutic applications.

In-depth structure-activity relationship (SAR) studies to understand how different substituents influence biological activity.

Computational modeling and docking studies to predict binding modes and guide the design of more potent analogs.

By addressing these gaps, the scientific community can unlock the full potential of the tetrazole-pyridine scaffold and potentially discover new lead compounds for the development of novel therapeutics.

Detailed Research Findings on Related Tetrazole-Pyridine Compounds

Due to the limited direct research on this compound, the following table presents data from closely related compounds to illustrate the type of information that would be valuable to obtain for the target molecule.

Table 1: Physicochemical and Biological Data of Selected Tetrazole-Pyridine Analogs

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Biological Activity / Finding | Reference |

| 3-(2H-Tetrazol-5-yl)pyridine | C6H5N5 | 147.14 | Basic structural analog; physicochemical properties predicted. | uni.lu |

| 2-(2-[3-(Pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl)pyridine | C17H12N6O | 316.32 | Potent and selective mGlu5 receptor antagonist. | nih.gov |

| 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine | C12H9N5 | 223.24 | Synthesized and characterized by NMR, IR, UV-Vis, and X-ray diffraction. | mdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

3-ethyl-2-(2H-tetrazol-5-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5/c1-2-6-4-3-5-9-7(6)8-10-12-13-11-8/h3-5H,2H2,1H3,(H,10,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNDITGKJEJYRPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=CC=C1)C2=NNN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Ethyl 2 2h Tetrazol 5 Yl Pyridine and Its Analogues

Foundational Synthetic Routes for Tetrazole Derivatives

The formation of the tetrazole ring is a critical step, with cycloaddition reactions being the most prominent method.

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, between a nitrile and an azide (B81097) is the most common and proficient pathway for synthesizing 5-substituted-1H-tetrazoles. nih.govnih.govresearchgate.netacs.org This reaction involves the combination of a 1,3-dipole (the azide) with a dipolarophile (the nitrile) to form the five-membered tetrazole ring.

The mechanism of this reaction is a subject of ongoing study, with evidence suggesting that in the presence of a proton source, the reaction may proceed stepwise through a nitrile activation step to form an imidoyl azide, which then cyclizes. acs.org In non-protic solvents, a concerted [2+3] cycloaddition is considered the more probable route. acs.org

To overcome the high activation energy often associated with this reaction, various catalysts have been developed. nih.govacs.org These can be either homogeneous or heterogeneous and often involve metal salts or complexes that activate the nitrile substrate. nih.govacs.orgorganic-chemistry.org For instance, zinc salts have been shown to effectively catalyze the reaction between nitriles and sodium azide in water. organic-chemistry.org Similarly, cobalt(II) and copper(II) complexes have been successfully employed to promote the cycloaddition under mild conditions, often leading to excellent yields. nih.govscilit.comtechnion.ac.il Amine salts, such as pyridine (B92270) hydrochloride, can also serve as effective catalysts in solvents like dimethylformamide (DMF). tandfonline.com

Table 1: Catalysts for [3+2] Cycloaddition of Nitriles and Azides

| Catalyst System | Substrates | Conditions | Key Features | Citations |

|---|---|---|---|---|

| Co(II)-complex | Organonitriles, NaN₃ | Methanol (B129727), reflux | First homogeneous cobalt catalyst for this reaction; proceeds via a Co(II)-diazido intermediate. | nih.govacs.org |

| Copper(I) | Nitriles, Trimethylsilyl (B98337) azide (TMSN₃) | DMF/MeOH | Forms a copper azide species in situ. | scilit.com |

| Amine Salts (e.g., Pyridine HCl) | Organic nitriles, NaN₃ | DMF, 110°C | Mild conditions, good to excellent yields. | tandfonline.com |

| Zinc Salts (e.g., ZnCl₂) | Nitriles, NaN₃ | Isopropanol or water | Mild conditions, broad substrate scope including alkyl and vinyl nitriles. | organic-chemistry.org |

Nucleophilic substitution offers an alternative route for forging the bond between a pre-formed tetrazole ring and a pyridine core. In this approach, leaving groups positioned at the 2 or 4 positions of the pyridine ring are displaced by a nucleophile. quimicaorganica.org The reaction proceeds through an addition-elimination mechanism. quimicaorganica.org For the synthesis of a 2-(tetrazol-5-yl)pyridine, a pre-formed 5-substituted tetrazolate anion can act as the nucleophile, attacking a pyridine ring with a suitable leaving group (e.g., a halogen) at the 2-position.

A related method involves the reaction of 2-halopyridines with an azide source, such as trimethylsilyl azide, in the presence of an activator like tetrabutylammonium (B224687) fluoride (B91410). organic-chemistry.org This reaction leads to the formation of tetrazolo[1,5-a]pyridines. organic-chemistry.org These fused bicyclic systems exist in a tautomeric equilibrium with their 2-azidopyridine (B1249355) isomers, which can be considered key intermediates in the formation of the tetrazole ring fused to the pyridine. researchgate.net

Strategies for Constructing the Pyridine-Tetrazole Core

Directly building the tetrazole ring onto a functionalized pyridine precursor is a highly efficient strategy.

A straightforward method for synthesizing 5-(pyridyl)tetrazoles involves the direct conversion of a cyanopyridine. rsc.org For the target molecule, 3-ethyl-2-(2H-tetrazol-5-yl)pyridine, the synthesis would begin with 3-ethyl-2-cyanopyridine. Reacting this pyridine nitrile with an azide source, such as sodium azide (NaN₃), typically in the presence of a Lewis acid or a catalyst, would yield the desired product through a [3+2] cycloaddition. rsc.orgacs.org

This approach has been used to prepare various 5-(pyridyl)tetrazole complexes by reacting the corresponding cyanopyridines with sodium azide in the presence of metal salts, such as Mn(II). rsc.org The use of reusable heterogeneous catalysts, like CoY zeolite, has also proven effective for the synthesis of 2-(1H-tetrazol-5-yl)pyridine from 2-pyridinecarbonitrile, achieving excellent yields. acs.org This method benefits from starting with readily available pyridine precursors and directly installing the tetrazole moiety.

The Chan–Evans–Lam (CEL) coupling is a powerful copper-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. wikipedia.orgnih.gov This reaction typically involves coupling an N-H containing compound, such as a tetrazole, with a boronic acid. wikipedia.org It offers an air-stable alternative to other coupling methods and can often be performed at room temperature. wikipedia.org

For the synthesis of 2,5-disubstituted tetrazoles where one substituent is a pyridine ring, the CEL reaction provides a reliable and efficient protocol. researchgate.net The synthesis of 3-(5-phenyl-2H-tetrazol-2-yl)pyridine has been successfully achieved by coupling 5-phenyl-1H-tetrazole with pyridin-3-ylboronic acid using a copper(I) oxide (Cu₂O) catalyst in DMSO. mdpi.comresearchgate.net This demonstrates the viability of selectively forming the N2-arylated tetrazole isomer, which is crucial for defining the final structure. researchgate.netmdpi.com The reaction mechanism is thought to involve a copper(III)-aryl-amide intermediate that undergoes reductive elimination to form the final C-N bond. wikipedia.org

Table 2: Chan-Evans-Lam Coupling for Pyridine-Tetrazole Synthesis | Tetrazole Substrate | Boronic Acid Partner | Catalyst/Base | Conditions | Key Features | Citations | | :--- | :--- | :--- | :--- | :--- | | 5-Phenyl-1H-tetrazole | Pyridin-3-ylboronic acid | Cu₂O | DMSO, 100°C, O₂ | Selective N2-hetarylation of the tetrazole ring. | mdpi.comresearchgate.net | | N-nucleophiles (incl. phenyltetrazole) | Arylboronic acids | Copper(II) pyridyliminoarylsulfonate complexes | 25 or 50 °C | No base or additives required; water is tolerated. | acs.org | | 9H-Carbazole | Phenylboronic acid | [Cu(L2)₂(OTf)₂] / K₂CO₃ | MeOH | Demonstrates C-N coupling with various N-nucleophiles. | nih.gov |

Functionalization and Derivatization of the this compound Scaffold

Once the core this compound structure is assembled, it can be further modified to create a library of analogues. Derivatization can occur at several positions on both the pyridine and tetrazole rings.

The proton on the tetrazole ring of 5-substituted 1H-tetrazoles can be readily removed by a base, and the resulting tetrazolate anion can be alkylated, typically yielding a mixture of N1 and N2-alkyltetrazole regioisomers. mdpi.com The ratio of these isomers is influenced by the solvent, the nature of the substituent at the C5 position, and steric effects. mdpi.com

Introduction of the Ethyl Moiety at Position 3 of the Pyridine Ring

The strategic placement of an ethyl group at the C3 position of the pyridine ring, adjacent to the nitrile that will form the tetrazole, can be achieved through several established methods.

One effective approach involves the modification of a pre-existing functional group. For instance, a 3-acetyl-2-cyanopyridine can serve as a key intermediate. The acetyl group can be reduced to an ethyl group using the Wolff-Kishner reduction, a reaction frequently employed in the pyridine series. cdnsciencepub.com This method was successfully used to synthesize 3,4-dimethyl-5-ethylpyridine from 3,4-dimethyl-5-acetylpyridine, demonstrating its applicability to substituted pyridines. cdnsciencepub.com

Alternatively, organometallic reagents can be used. The reaction of a 2-cyanopyridine (B140075) derivative with an appropriate Grignard reagent can introduce substituents. For example, reacting 3,4-dimethyl-5-cyanopyridine with methylmagnesium iodide yields the corresponding 5-acetylpyridine, which can then be further functionalized or reduced. cdnsciencepub.com This highlights a pathway where various alkyl groups can be introduced at specific positions on the pyridine ring. cdnsciencepub.com

Direct C-H functionalization methods are less common for the C3 position due to the electronic nature of the pyridine ring, which typically directs electrophilic attack to this position only when other sites are blocked or under specific catalytic conditions. gcwgandhinagar.com Modern tandem processes, however, have shown promise for C3-selective cyanation, which involves the in situ generation of a dihydropyridine (B1217469) intermediate that then reacts with an electrophilic cyanide source. researchgate.net While this method focuses on cyanation, the principle of activating the pyridine ring towards C3-functionalization is relevant.

Regioselective N-Alkylation of the Tetrazole Ring in Analogues

Once the 5-(3-ethylpyridin-2-yl)-1H-tetrazole is formed, the subsequent alkylation of the tetrazole ring presents a significant regioselectivity challenge. Alkylation can occur at either the N1 or N2 position of the tetrazole ring, leading to a mixture of isomers. The synthesis of the desired 2H-tetrazole isomer, as specified in "this compound," requires precise control.

The selective synthesis of N2-substituted tetrazoles can be achieved under specific reaction conditions. For instance, copper-catalyzed Chan-Evans-Lam cross-coupling conditions have been successfully used for the selective N2-arylation of 5-substituted-1H-tetrazoles with boronic acids. mdpi.com In one study, 3-(5-phenyl-2H-tetrazol-2-yl)pyridine was synthesized in 87% yield by reacting 5-phenyl-1H-tetrazole with pyridin-3-ylboronic acid in the presence of a copper catalyst. mdpi.comresearchgate.netresearchgate.net This demonstrates a reliable method for selectively forming the N2-pyridine bond. While this example illustrates N-arylation, the principles can inform strategies for selective N-alkylation.

In the context of related structures, the reaction of 2-(2-benzyl-2H-tetrazol-5-yl)-2H-azirines with in situ generated arynes has been shown to produce 3-(2-benzyl-2H-tetrazol-5-yl)-indole derivatives with high selectivity, preserving the N2-substitution pattern. nih.gov This indicates that carrying the N-substituent through the synthesis on a precursor can be a viable strategy to avoid final-step alkylation issues.

Diversification Strategies at Other Pyridine Ring Positions

Further functionalization of the pyridine ring at positions 4, 5, and 6 allows for the creation of a library of analogues. The electronic properties of the pyridine ring, being electron-deficient, make it susceptible to nucleophilic attack and radical substitution. gcwgandhinagar.comwikipedia.org

The Minisci reaction is a powerful tool for the C-H alkylation of electron-deficient heterocycles. A recently developed method utilizes a simple maleate-derived blocking group to direct Minisci-type decarboxylative alkylation specifically to the C4 position of the pyridine ring. nih.gov This approach is operationally simple, scalable, and provides excellent regiochemical control. nih.gov After C4-alkylation, the blocking group is removed, making the C2 position available for other transformations like cyanation or amidation, allowing for the synthesis of 2,4-difunctionalized pyridines. nih.gov

Substitution can also be guided by activating groups. Studies on NNN pincer-type ligands have shown that substituents at the C4 position (such as -OH, -OBn, -Cl, -NO2) can be introduced, and these groups influence the electronic properties and subsequent reactivity of the entire molecule. nih.gov These strategies often start with pre-functionalized pyridines, such as 2,6-bis(chloromethyl)pyridine (B1207206) derivatives, which are then reacted with nucleophiles to build more complex structures. nih.gov

Advanced Synthetic Techniques and Methodological Optimization

To improve the synthesis of tetrazole-pyridine structures, modern techniques focusing on efficiency, sustainability, and atom economy have been employed. These include microwave-assisted synthesis and the development of one-pot protocols.

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave irradiation has emerged as a valuable tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating. nih.gov

The synthesis of various tetrazole-containing heterocyclic systems has been shown to benefit significantly from microwave assistance. For example, the one-pot, three-component reaction of 5-amino-1,2,3,4-tetrazole, aromatic aldehydes, and cyanamide (B42294) in pyridine under controlled microwave heating produced N2-(tetrazol-5-yl)-1,3,5-triazine derivatives in high yields with reaction times of only 12 minutes. nih.gov Similarly, sterically hindered 2,4-disubstituted 3-(5-tetrazolyl)pyridines have been synthesized from the corresponding nicotinonitriles using microwave technology. researchgate.net The synthesis of pyrazoline derivatives from chalcones and hydrazine (B178648) hydrate (B1144303) also showed improved efficiency under microwave irradiation compared to conventional heating. researchgate.net

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Pyrazoline Synthesis (from Chalcone 3a) | 8 hours | 4-5 minutes | Yield increased from 80% to 92% | researchgate.net |

| Triazine-Tetrazole Hybrid Synthesis | Not specified (typically hours) | 12 minutes | High yields reported | nih.gov |

| Imidazo[1,5-a]pyridinium Salt Synthesis | Not specified (typically hours) | 50 minutes | Yields over 80% reported for precursor | mdpi.comunito.it |

Solvent and Reagent Selection for Improved Yield and Selectivity

The conventional synthesis of 5-substituted-1H-tetrazoles via the [3+2] cycloaddition of nitriles and azides is highly dependent on the choice of reagents and solvents. thieme-connect.com Optimization of these parameters is crucial for achieving high yields and selectivity.

Solvent Effects: The choice of solvent significantly impacts reaction efficiency. In a study optimizing a cobalt-catalyzed tetrazole synthesis, Dimethyl sulfoxide (B87167) (DMSO) was found to be the superior solvent, providing a near-quantitative yield (99%). acs.org Other polar aprotic solvents like Dimethylformamide (DMF) and acetonitrile (B52724) also gave good to excellent yields (80% and 50%, respectively), while protic solvents like methanol were inefficient. acs.org In other systems, green solvents like poly(ethylene glycol) (PEG) and even water have been used effectively with specific nanocatalysts. rsc.org

Reagent and Catalyst Selection: The azide source is a key variable. While toxic and explosive hydrazoic acid was used historically, modern methods employ safer alternatives like sodium azide (NaN₃) or azidotrimethylsilane (B126382) (TMSN₃). thieme-connect.comrsc.org The reaction is often facilitated by a Lewis acid or a transition metal catalyst. Various catalysts have been explored, including zinc salts, cobalt complexes, and palladium-based nanocatalysts, which activate the nitrile group towards nucleophilic attack by the azide. acs.orgrsc.orgnih.gov

| Catalyst System | Azide Source | Solvent | Temperature | Typical Yield | Reference |

|---|---|---|---|---|---|

| Cobalt(II) Complex | NaN₃ | DMSO | 110 °C | Excellent (up to 99%) | acs.org |

| Zinc(II) Triflate | Hydrazine (in situ) | Neat | Not specified | Good (70% for dibenzyltetrazine) | nih.gov |

| Fe₃O₄@L-lysine-Pd(0) Nanocatalyst | NaN₃ | Water | Not specified | High yields reported | rsc.org |

| Ammonium (B1175870) Chloride | NaN₃ | DMF | Not specified | Good (59-88%) | chalcogen.ro |

One-Pot Synthetic Protocols for Related Tetrazole-Pyridine Structures

One-pot syntheses and multicomponent reactions (MCRs) are highly efficient strategies that combine multiple reaction steps into a single operation, avoiding the isolation of intermediates and reducing waste. figshare.com Several one-pot protocols have been developed for the synthesis of complex tetrazole-containing heterocycles.

Researchers have reported a one-pot Ugi-azide/SNAr/ring-chain azido-tautomerization process to synthesize 3-tetrazolyl-tetrazolo[1,5-a]quinolines in good yields (21-90%). figshare.com This strategy, which can be enhanced by microwave or ultrasound, demonstrates the power of MCRs to build molecular complexity rapidly. figshare.comresearchgate.net Another approach involves a one-pot synthesis of 1H-tetrazole linked 1,2,5,6-tetrahydronicotinonitriles under solvent-free conditions using tetra-n-butyl ammonium fluoride trihydrate (TBAF) as both a catalyst and solvent. nih.gov

Late-stage functionalization of drugs has been achieved via a one-pot synthesis of tetrazolones from acid chlorides using azidotrimethylsilane, showcasing the method's tolerance for various functional groups. rsc.org These examples underscore a clear trend towards developing more streamlined and efficient synthetic routes for tetrazole-containing molecules.

Preparation of Specialized Derivatives for Pharmacological Probes

The development of pharmacological probes from a core structure like this compound is essential for exploring its interactions with biological targets. The unique structural features of the tetrazole ring, such as its high nitrogen content and its ability to act as a bioisosteric analog of carboxylic acid and cis-amide groups, make it a valuable component in medicinal chemistry. researchgate.netmdpi.com The synthesis of derivatives, particularly Schiff bases, allows for the systematic modification of the molecule's steric and electronic properties to study structure-activity relationships.

Synthesis of Schiff Bases from Tetrazole-Pyridine Hydrazide Precursors

The synthesis of Schiff bases from hydrazide precursors is a well-established and straightforward method, typically involving the condensation reaction between a hydrazide and a carbonyl compound, such as an aldehyde or ketone. researchgate.net This reaction proceeds via the elimination of a water molecule to form a new carbon-nitrogen double bond (C=N), known as an imine or azomethine group, which is the defining feature of a Schiff base. researchgate.netscirp.org

The general synthetic pathway to obtain Schiff bases from a tetrazole-pyridine hydrazide precursor can be conceptualized in a multi-step process, starting from a suitably substituted pyridine.

Step 1: Synthesis of the Hydrazide Precursor

The initial step involves the formation of the key intermediate, a hydrazide derivative of the parent tetrazole-pyridine structure. While the direct synthesis of "this compound hydrazide" is not explicitly detailed in the provided context, a general route can be inferred from standard organic chemistry principles and related syntheses. researchgate.netnih.govekb.eg

A plausible route would begin with a pyridine derivative containing an ethyl group at position 3 and a cyano group at position 2. The tetrazole ring can be formed from the cyano group via a [2+3] cycloaddition reaction with an azide, a common method for tetrazole synthesis. researchgate.net A second functional group on the pyridine ring, such as an ester, would then be converted to the required hydrazide.

The synthesis of a hydrazide from its corresponding ester is typically achieved by refluxing the ester with hydrazine hydrate (N₂H₄·H₂O) in a suitable solvent like ethanol (B145695). researchgate.netnih.govekb.eg

General Reaction for Hydrazide Formation: R-COOR' + N₂H₄·H₂O → R-CONHNH₂ + R'OH

In this specific case, 'R' would represent the this compound moiety.

Step 2: Condensation to Form Schiff Bases

Once the tetrazole-pyridine hydrazide is obtained, it is reacted with a variety of aromatic or heterocyclic aldehydes to yield the desired Schiff bases. researchgate.netnih.gov The reaction is typically carried out by refluxing equimolar amounts of the hydrazide and the selected aldehyde in a solvent such as ethanol. ekb.eg Often, a catalytic amount of an acid, like glacial acetic acid, is added to facilitate the condensation. researchgate.netekb.eg

The progress of the reaction can be monitored using thin-layer chromatography (TLC). ekb.eg Upon completion, the Schiff base product often precipitates from the solution upon cooling and can be isolated by filtration, washed, and recrystallized to achieve high purity. researchgate.netekb.eg

General Reaction for Schiff Base Formation: R-CONHNH₂ + R'-CHO → R-CONHN=CHR' + H₂O

Here, 'R' is the this compound core, and R'-CHO represents a range of substituted aldehydes. The choice of aldehyde allows for the introduction of diverse structural motifs, enabling the fine-tuning of the pharmacological probe's properties. The resulting Schiff bases are often stable, crystalline solids. researchgate.net

The formation of the imine bond is a critical step, and its presence can be confirmed using various spectroscopic methods, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net

Detailed Research Findings

Research into analogous structures provides insight into the reaction conditions and expected outcomes. For instance, studies on the synthesis of Schiff bases from other heterocyclic hydrazides, such as those derived from 1,2,4-triazole-pyridine, demonstrate that a wide array of aromatic aldehydes can be successfully used in the condensation step. nih.gov These aldehydes can contain various substituents (e.g., hydroxyl, methoxy, nitro, halo groups), which in turn modulate the electronic and steric profile of the final Schiff base derivative.

Computational and Theoretical Investigations of 3 Ethyl 2 2h Tetrazol 5 Yl Pyridine and Analogues

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its three-dimensional shape and electronic characteristics. These calculations offer a detailed view of the molecule at the atomic level.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For molecules like 3-ethyl-2-(2H-tetrazol-5-yl)pyridine, DFT is employed to determine the most stable geometric arrangement of its atoms, a process known as geometry optimization. nih.gov This involves finding the minimum energy conformation by calculating forces on the atoms and iteratively adjusting their positions. The result is a detailed picture of bond lengths, bond angles, and dihedral angles.

Theoretical studies on analogous 2,5-disubstituted tetrazoles, such as 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, have utilized DFT methods like B3LYP to establish their molecular structure. mdpi.comresearchgate.net For this compound, DFT calculations would similarly predict the planarity between the pyridine (B92270) and tetrazole rings and the preferred orientation of the ethyl group.

Furthermore, DFT provides insights into the electronic properties of the molecule. nih.gov Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. Natural Bond Orbital (NBO) analysis can also be performed to understand charge distribution and delocalization of electron density within the molecule, highlighting the electronic interactions between the pyridine and tetrazole rings. unlp.edu.ar

Table 1: Representative DFT-Calculated Properties for a Tetrazole-Pyridine System

| Parameter | Description | Typical Predicted Value Range |

| Bond Length (Å) | The equilibrium distance between the nuclei of two bonded atoms. | C-N (ring): 1.32-1.38, N-N (ring): 1.30-1.37, C-C (ethyl): ~1.54 |

| Bond Angle (°) | The angle formed between three atoms across at least two bonds. | Angles within rings: 105-125, C-C-H (ethyl): ~109.5 |

| Dihedral Angle (°) | The angle between two intersecting planes. | Pyridine-Tetrazole: Near 0° (co-planar) or slightly twisted |

| HOMO Energy (eV) | Energy of the highest occupied molecular orbital. | -6 to -8 eV |

| LUMO Energy (eV) | Energy of the lowest unoccupied molecular orbital. | -1 to -3 eV |

| HOMO-LUMO Gap (eV) | The energy difference between the HOMO and LUMO. | 4 to 6 eV |

Note: The values in this table are illustrative and based on typical DFT calculations for similar heterocyclic systems. Actual values for this compound would require specific calculations.

Analysis of Conformational Isomers and Tautomerism within the Tetrazole Ring

The tetrazole ring can exist in two primary tautomeric forms: the 1H- and 2H-tautomers, depending on the position of the hydrogen atom on the nitrogen ring. researchgate.net In the case of this compound, the substitution on the second nitrogen atom (N2) of the tetrazole ring locks it into the 2H form. unlp.edu.ar However, during synthesis, the potential for the formation of the 1H-isomer, 3-ethyl-1-(1H-tetrazol-5-yl)pyridine, exists, and computational studies can predict the relative thermodynamic stabilities of these two isomers.

In Silico Prediction of Biological Activity Profiles

In silico tools can screen virtual compounds against vast databases of biological information to predict their potential pharmacological effects. This pre-screening helps to prioritize compounds for further experimental investigation.

Application of Predictive Models (e.g., PASS complex) for Potential Pharmacological Effects

The Prediction of Activity Spectra for Substances (PASS) is a well-established computational tool that predicts a wide range of biological activities for a given chemical structure. way2drug.com The prediction is based on the structure-activity relationships derived from a large training set of known active compounds. researchgate.net For this compound, a PASS analysis would generate a list of potential biological activities, each with a corresponding probability score (Pa for probable activity and Pi for probable inactivity).

Given that tetrazole and pyridine moieties are present in numerous biologically active molecules, a PASS prediction for this compound might suggest activities such as: unlp.edu.arnih.gov

Enzyme inhibition (e.g., kinase, phosphodiesterase)

Receptor antagonism or agonism

Anti-inflammatory effects

Antimicrobial (antibacterial, antifungal) properties

The results from a PASS prediction can guide the design of in vitro and in vivo experiments to confirm the predicted activities. ekb.eg

Table 2: Illustrative PASS Prediction Output for a Novel Heterocyclic Compound

| Predicted Activity | Pa (Probable Activity) | Pi (Probable Inactivity) | Interpretation |

| Kinase Inhibitor | > 0.7 | < 0.05 | High probability of being an active kinase inhibitor. |

| Anti-inflammatory | > 0.5 | < 0.2 | Moderate probability of having anti-inflammatory effects. |

| GPCR Ligand | > 0.3 | < 0.1 | Possible, but less certain, interaction with G-protein coupled receptors. |

| Antibacterial | < 0.3 | > 0.3 | Unlikely to have significant antibacterial activity. |

Note: This table provides a hypothetical example of PASS output. The actual predictions for this compound would depend on a specific analysis.

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or protein target). nih.gov This method is instrumental in drug discovery for understanding and visualizing how a potential drug molecule might interact with its biological target at the atomic level.

Simulation of Interactions with Protein Active Sites and Receptor Surfaces

In a molecular docking study of this compound, the 3D structure of the compound, obtained from DFT geometry optimization, would be placed into the binding site of a selected protein target. physchemres.org The choice of protein would be guided by PASS predictions or by the known activities of structurally similar compounds. For instance, since some pyridine-tetrazole compounds are known to be mGlu5 receptor antagonists or kinase inhibitors, these protein families would be logical starting points. nih.govnih.gov

The docking algorithm then samples a large number of possible orientations and conformations of the ligand within the protein's active site, calculating a score for each pose to estimate the binding affinity. nih.gov The results can reveal key interactions, such as:

Hydrogen bonds: The nitrogen atoms of the pyridine and tetrazole rings are potential hydrogen bond acceptors.

Hydrophobic interactions: The ethyl group and the aromatic rings can form favorable interactions with nonpolar residues in the binding pocket.

Pi-stacking: The aromatic pyridine and tetrazole rings can interact with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

These simulations provide a rational basis for the compound's potential mechanism of action and can be used to design analogues with improved binding affinity and selectivity. nih.gov

Topological Descriptors and Cheminformatics for Structure-Function Relationships

The exploration of structure-function relationships through computational and theoretical methods is a cornerstone of modern medicinal chemistry. For this compound and its analogues, these approaches, particularly the use of topological descriptors and cheminformatics, provide a rational framework for understanding how molecular structure influences biological activity. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are pivotal in this context, aiming to correlate molecular descriptors with biological activities or physicochemical properties. ijnrd.orgresearchgate.net

Topological descriptors are numerical values derived from the molecular graph of a compound, which encode information about the size, shape, branching, and connectivity of atoms. These descriptors are instrumental in QSAR modeling, a process that involves selecting a set of molecules with known activities, calculating their molecular descriptors, and then establishing a mathematical relationship between these descriptors and the biological activity. nih.govijpsr.com This mathematical model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding drug discovery efforts and minimizing the need for extensive synthesis and testing. nih.gov

For the class of 2-(2H-tetrazol-5-yl)pyridine derivatives, a range of topological and physicochemical descriptors would be relevant in a QSAR study. These can be broadly categorized as follows:

Constitutional descriptors: These are the simplest descriptors and include molecular weight, number of atoms, number of bonds, and counts of specific atom types or functional groups.

Topological indices: These are more complex and capture information about the structural topology. Examples include the Wiener index, Randić connectivity indices, and Balaban J index.

Quantum-chemical descriptors: These are derived from quantum mechanical calculations and can describe electronic properties such as orbital energies (HOMO, LUMO), Mulliken charges, and dipole moments.

Physicochemical descriptors: These relate to the compound's behavior in different environments and include properties like logP (lipophilicity), polar surface area (PSA), and molar refractivity.

A QSAR study on a series of heteroaryl- and heterocyclyl-substituted imidazo[1,2-a]pyridine (B132010) derivatives, which share structural similarities with the compounds of interest, highlighted the significance of Global Topological Charge Indices (GTCI) and the hydrophobic constant (π) of substituents in determining their activity as acid pump antagonists. nih.gov This suggests that charge distribution across the molecule and the hydrophobicity of specific substituents are critical factors for the biological activity of such heterocyclic compounds. nih.gov

While a specific QSAR study for this compound is not publicly available, we can extrapolate the types of descriptors that would be crucial for understanding its structure-function relationships based on studies of analogous compounds. For instance, in the development of metabotropic glutamate (B1630785) subtype 5 (mGlu5) receptor antagonists, structure-activity relationship studies on analogues like 2-(2-[3-(pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl)pyridine have been conducted. nih.govresearchgate.net These studies implicitly rely on how changes in substituents (and thus, their descriptors) affect biological potency.

A hypothetical QSAR analysis of this compound and its analogues would involve the calculation of a wide array of descriptors. The data could be presented in a table to facilitate the development of a predictive model.

Interactive Data Table: Representative Descriptors for a QSAR Study

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Polar Surface Area (Ų) |

| This compound | C8H9N5 | 175.19 | 1.2 | 69.8 |

| 2-(2H-tetrazol-5-yl)pyridine | C6H5N5 | 147.14 | 0.5 | 69.8 |

| 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine | C7H6BrN5 | 240.06 | 1.4 | 56.5 |

Note: The values for this compound and 2-(2H-tetrazol-5-yl)pyridine are calculated estimates, while the data for 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine is from PubChem. nih.govchemimpex.com

The table above illustrates some of the fundamental descriptors that would be considered. The ethyl group in the target compound, for example, increases the molecular weight and the predicted lipophilicity (XLogP3) compared to the unsubstituted parent compound, 2-(2H-tetrazol-5-yl)pyridine. chemimpex.com These changes can significantly impact pharmacokinetic properties such as absorption and distribution. The bromo- and methyl-substituted analogue further demonstrates the variation in these properties with different functional groups. nih.gov

In a comprehensive cheminformatics analysis, hundreds of such descriptors would be calculated and correlated with biological data using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms. The resulting QSAR model would provide a quantitative understanding of the structure-activity landscape, enabling the rational design of novel analogues with potentially improved therapeutic profiles.

Structure Activity Relationship Sar Studies of 3 Ethyl 2 2h Tetrazol 5 Yl Pyridine and Its Analogues

Fundamental Contributions of the Tetrazole Moiety to Biological Activity

The tetrazole ring is a cornerstone of the pharmacological activity of this compound class, primarily due to its unique physicochemical properties that allow it to interact effectively with biological targets. researchgate.net Its high nitrogen content and specific geometry make it a valuable scaffold in medicinal chemistry. researchgate.net

A primary role of the tetrazole moiety in medicinal chemistry is its function as a bioisostere for the carboxylic acid group. researchgate.netresearchgate.net This substitution is a classical strategy to improve the drug-like properties of a molecule. The tetrazole ring has a pKa similar to that of a carboxylic acid, allowing it to exist in an ionized state at physiological pH and mimic the key interactions of a carboxylate group, such as forming salt bridges with basic residues like arginine in a receptor binding site. gu.se Furthermore, replacing a carboxylic acid with a tetrazole can enhance metabolic stability, as it is less susceptible to metabolic transformations like glucuronidation which can lead to rapid clearance. gu.se

The tetrazole ring is also recognized as a bioisosteric equivalent of a cis-amide group. researchgate.net This mimicry helps to reduce the number of rotatable bonds in a molecule, thereby constraining its conformation into a more rigid and potentially more active orientation for receptor binding. researchgate.net This conformational rigidity can be advantageous for improving both potency and selectivity.

The four nitrogen atoms of the tetrazole ring are crucial for its biological function, acting as both hydrogen bond donors and acceptors to form strong interactions with receptor binding sites. mdpi.com The tetrazole ring contains a "pyrrole-like" nitrogen atom (NH), which is a hydrogen bond donor, and "pyridine-like" nitrogen atoms, which are hydrogen bond acceptors. mdpi.comresearchgate.net This capacity for multiple hydrogen bonding interactions allows the tetrazole moiety to anchor the ligand firmly within the active site of a biological target. researchgate.net Docking studies on related compounds have shown that these nitrogen atoms can establish favorable interactions with amino acid residues, contributing significantly to binding affinity. researchgate.net The specific arrangement of these nitrogen atoms provides a distinct hydrogen-bonding pattern that can be critical for molecular recognition and the subsequent biological response.

Impact of Pyridine (B92270) Ring Substitution on Potency and Selectivity

The pyridine ring serves as a key scaffold, and modifications to its substitution pattern have a profound impact on the pharmacological activity of this class of compounds. The nature and position of substituents can modulate potency, selectivity, and pharmacokinetic properties. nih.gov

The ethyl group at position 3 of the pyridine ring is a defining feature of the title compound. While direct SAR studies systematically varying this specific alkyl group on the 3-ethyl-2-(2H-tetrazol-5-yl)pyridine scaffold are not widely reported, the role of such a group can be inferred from general medicinal chemistry principles. An alkyl group at this position influences the molecule's lipophilicity, which can affect its ability to cross cell membranes and the blood-brain barrier. Compared to a smaller methyl group, the ethyl group provides increased size and lipophilicity, which may promote stronger van der Waals interactions within a hydrophobic pocket of the receptor. However, increasing the alkyl chain length further can also lead to steric clashes, resulting in decreased activity. mdpi.com The presence of the ethyl group in potent mGluR5 antagonists suggests it provides a favorable balance of size and hydrophobicity for optimal receptor fit.

SAR studies on analogous scaffolds demonstrate that substituents at other positions of the pyridine ring are critical for modulating receptor binding and potency. The electronic properties and steric bulk of these substituents can fine-tune the molecule's interaction with the target receptor. For instance, in a related series of mGluR5 antagonists, the position of a fluoro substituent on the pyridine ring had a dramatic effect on potency. nih.gov

The following table, derived from SAR studies of a closely related thieno[3,2-b]pyridine-5-carboxamide series, illustrates the sensitivity of the pyridine ring to substitution in the context of mGlu5 receptor antagonism. nih.gov

| Compound | Pyridine Ring Substitution | Potency (hmGlu₅ IC₅₀) | Fold Change vs. Unsubstituted |

|---|---|---|---|

| Reference | 5-Fluoro | 65 nM | - |

| 19aC | 6-Fluoro | 1100 nM | >17-fold Decrease |

| 19aD | 6-Methyl | 22 nM | 3-fold Increase |

As shown in the table, moving a fluoro group from the 5-position to the 6-position resulted in a greater than 17-fold loss of potency, highlighting the importance of substituent placement. nih.gov Conversely, introducing a small, electron-donating methyl group at the 6-position led to a 3-fold improvement in potency. nih.gov These findings indicate that both the electronic nature and the precise location of substituents on the pyridine ring are critical determinants of biological activity. The synthesis of derivatives such as 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine further confirms that the 5-position is a key site for synthetic modification in the development of these compounds. nih.govbldpharm.com

Regiochemical Control at the Tetrazole Nitrogen Atoms and its Functional Consequences

When a 5-substituted tetrazole is further substituted with a group like the 3-ethyl-pyridine moiety, the substitution can occur on one of two nitrogen atoms, leading to two distinct regioisomers: the 1H (or N1) and 2H (or N2) isomers. The specific isomer formed has significant functional consequences for biological activity. The literature on potent, orally active mGluR5 antagonists based on the 2-(tetrazol-5-yl)pyridine scaffold consistently identifies the 2H-tetrazole isomer as the active form. researchgate.netnih.govnih.gov

The title compound, 3-ethyl-2-(2H -tetrazol-5-yl)pyridine, specifies this preferred regioisomer. The spatial arrangement of the pyridine ring relative to the tetrazole ring is different in the 1H and 2H isomers, which directly affects how the molecule can orient itself within a receptor's binding site. The preference for the 2H isomer suggests that its specific geometry places the pyridine and ethyl substituents in an optimal conformation for key interactions with the mGluR5 receptor. The two isomers are distinct chemical entities and can be differentiated using techniques like 13C-NMR spectroscopy, where the chemical shift of the tetrazole carbon differs by approximately 10 ppm between the 1,5- and 2,5-disubstituted isomers. mdpi.com The ability to synthetically control the reaction to produce the desired regioisomer, for example through highly regioselective arylation reactions, is therefore crucial in the development of these compounds as therapeutic agents. researchgate.net

Conformational Dynamics and Ligand-Receptor Recognition

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and its ability to adopt a specific conformation that is complementary to the binding site of a biological target, such as an enzyme or receptor. For this compound and its analogues, the conformational dynamics—the study of the molecule's shape changes—are crucial for effective ligand-receptor recognition.

The primary source of conformational flexibility in the 2-(2H-tetrazol-5-yl)pyridine scaffold is the rotation around the single bond connecting the pyridine and tetrazole rings. Theoretical studies using methods like Density Functional Theory (DFT) on related compounds, such as 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, have shown that the molecule tends to adopt a nearly planar structure. mdpi.comresearchgate.net In this low-energy conformation, the dihedral angle between the planes of the two heterocyclic rings is minimal. mdpi.com This planarity can be a critical factor in facilitating optimal stacking interactions, such as pi-pi stacking, within a receptor's binding pocket.

Ligand-receptor recognition is governed by a series of non-covalent interactions. For pyridyl-tetrazole compounds, several key interactions are consistently observed in molecular docking studies:

Hydrogen Bonding: The nitrogen atoms of both the pyridine and tetrazole rings are effective hydrogen bond acceptors. mdpi.com The "pyridine-like" nitrogen atoms of the tetrazole ring are particularly important for forming multiple hydrogen bonds with active sites of biological targets. mdpi.com Molecular docking studies of tetrazole derivatives with enzymes like urease have shown the tetrazole nitrogen atoms forming hydrogen bonds and coordinate bonds with key amino acid residues and metal centers. nih.gov

Bioisosteric Properties: The tetrazole ring is a well-established bioisostere of the carboxylic acid group. This means it has similar steric and electronic properties, allowing it to mimic the interactions of a carboxylate while offering improved metabolic stability and oral bioavailability. This feature is a cornerstone of drugs like the antihypertensive valsartan. mdpi.comnih.gov

In essence, the combination of a preferred planar conformation, steered by the ethyl substituent, and the capacity for specific hydrogen bonding through its nitrogen-rich heterocycles, defines the fundamental mechanism by which this compound recognizes and binds to its molecular targets.

Strategic Derivatization for Optimizing Pharmacological Profiles

Strategic derivatization is the targeted modification of a lead compound to improve its pharmacological profile, including potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion). For this compound, derivatization strategies can be inferred from extensive structure-activity relationship (SAR) studies conducted on its close analogues.

Research on a related series of compounds, developed as antagonists for the metabotropic glutamate (B1630785) subtype 5 (mGlu5) receptor, provides a clear blueprint for optimization. nih.gov The starting point for these studies was a similar pyridyl-tetrazole core. The key findings from this and other relevant research highlight several effective derivatization tactics:

Substitution on a Linked Phenyl Ring: In one prominent example, SAR studies on 3-(5-pyridin-2-yl-2H-tetrazol-2-yl)benzonitrile revealed that adding small, non-hydrogen bond donor substituents to the 3-position of the phenyl ring led to a significant increase in potency. nih.gov This demonstrates that even distant modifications can have a profound impact on binding affinity.

Introduction of Halogens: The introduction of a fluorine atom can enhance biological activity, a common strategy in medicinal chemistry. In the aforementioned mGlu5 antagonist series, this modification resulted in a highly potent compound. nih.gov Similarly, in a different series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives, adding a fluorine atom significantly improved antibacterial activity. uni.lu

Ether Linkages: Replacing a nitrile group with a pyridin-3-yloxy (ether) linkage on the phenyl ring of an analogue resulted in a highly potent and selective mGlu5 receptor antagonist with good brain penetration and oral bioavailability across species. nih.gov This shows that incorporating flexible, polar linkages can optimize both potency and pharmacokinetic properties.

Bioisosteric Replacements: The core structure itself leverages the tetrazole ring as a metabolically stable bioisostere for a carboxylic acid. mdpi.com Further derivatization can involve replacing other parts of the molecule. For instance, replacing a phenyl group with a pyridine ring was a strategy used to improve solubility and reduce off-target effects (CYP3A4 inhibition) in a series of itraconazole (B105839) analogs containing a tetrazole moiety. nih.gov

These findings are summarized in the table below, which illustrates how specific structural modifications in analogues of this compound affect their biological activity.

| Parent Scaffold | Modification (Derivatization) | Target | Observed Effect | Reference |

| 3-(5-pyridin-2-yl-2H-tetrazol-2-yl)benzonitrile | Addition of 3-fluoro group to the benzonitrile (B105546) | mGlu5 Receptor | Substantial increase in in vitro potency | nih.gov |

| 3-(5-pyridin-2-yl-2H-tetrazol-2-yl)benzonitrile | Replacement of benzonitrile with 3-(pyridin-3-yloxy)phenyl | mGlu5 Receptor | Highly potent and selective antagonist with good brain penetration and oral bioavailability | nih.gov |

| 3-(pyridine-3-yl)-2-oxazolidinone | Introduction of a fluorine atom to the phenyl ring | Gram-positive bacteria | Significantly increased antibacterial activity | uni.lu |

| Itraconazole Analogue (Sec-butyl-phenyl-triazolone core) | Replacement of phenyl group with pyridine; addition of tetrazole | Angiogenesis (HUVEC) | Improved solubility, reduced CYP3A4 inhibition, potent antiangiogenic activity | nih.gov |

| Valsartan (biphenyl-tetrazole core) | Esterification of the carboxylic acid with various phenols | Urease / Hypertension | Retained antihypertensive activity with added urease inhibition and antioxidant properties | nih.gov |

These examples underscore that the pharmacological profile of a pyridyl-tetrazole compound can be systematically optimized. By making strategic modifications—such as adding small lipophilic groups or halogens, introducing flexible ether linkages, or performing bioisosteric replacements on appended ring systems—researchers can fine-tune the molecule's properties to achieve desired therapeutic effects.

Pharmacological Research and Biological Target Elucidation Non Clinical

Characterization of Mechanism of Action

The mechanism of action for many bioactive molecules is fundamentally governed by their molecular structure, which dictates potential biological targets and the nature of their interactions. For 3-ethyl-2-(2H-tetrazol-5-yl)pyridine, its activity is predicated on the combined features of the ethyl-substituted pyridine (B92270) ring and the attached 2H-tetrazole moiety.

The pyridine-tetrazole scaffold is a versatile structural motif found in compounds designed to interact with a wide array of biological targets. Research into compounds featuring the 2-(2H-tetrazol-5-yl)pyridine core has led to the development of molecules with potential anti-inflammatory and antimicrobial properties. chemimpex.com This suggests that the title compound could potentially modulate biochemical pathways associated with inflammation and microbial activity.

Furthermore, derivatives based on the 2-(tetrazol-5-yl)pyridine structure have been extensively investigated as potent and selective antagonists of the metabotropic glutamate (B1630785) subtype 5 (mGlu5) receptor. nih.govnih.govresearchgate.net These studies highlight the scaffold's suitability for interacting with G-protein coupled receptors, indicating a potential neurological or neuromodulatory role. The unique electronic properties of the pyridine ring and the hydrogen-bonding capabilities of the tetrazole ring are key to this activity. researchgate.net While these studies focus on different substitution patterns, they establish the pyridine-tetrazole core as a privileged structure for engaging specific receptor sites.

The interaction between a small molecule and a biological macromolecule, such as a protein or enzyme, is mediated by a series of non-covalent forces. nih.gov The structure of this compound possesses several key features that enable such interactions:

Hydrogen Bonding: The tetrazole ring is a critical functional group for forming hydrogen bonds. It is known to be a bioisosteric analog of the carboxylic acid group. sdu.dkproquest.com The ring contains both "pyrrole-like" (NH) and "pyridine-like" nitrogen atoms, which can act as hydrogen bond donors and acceptors, respectively, allowing for strong, directional interactions with amino acid residues in a protein's active site. proquest.com

π-Interactions: Both the pyridine and tetrazole rings are aromatic systems capable of engaging in π-π stacking or π-cation interactions with aromatic amino acid side chains like phenylalanine, tyrosine, and tryptophan. Quantum chemical studies on related tetrazoles confirm the importance of these through-space interactions. sdu.dk

The interplay of these forces dictates the compound's binding specificity and potency. For instance, studies on the imidazole (B134444) ring, which shares features with tetrazole, show that the formation of one non-covalent bond can significantly influence the strength of another, a phenomenon known as cooperativity. nih.gov

Enzyme Modulation and Inhibition Profiles

Based on the structural motifs present in this compound, its potential to modulate various enzyme families has been explored through data on analogous compounds.

Carbonic anhydrases (CAs) are zinc-containing metalloenzymes crucial for processes like pH regulation. nih.gov While classical CA inhibitors are sulfonamides that bind directly to the catalytic zinc ion, there is growing interest in non-classical inhibitors to overcome issues like non-specific binding and sulfa allergies. nih.gov

Compounds such as phenols and other heterocyclic derivatives have been identified as non-sulfonamide CA inhibitors. nih.govrsc.org Research on pyrazolo[4,3-c]pyridine sulfonamides and other heterocyclic structures has demonstrated that the pyridine moiety is a viable scaffold for CA inhibition. mdpi.commdpi.com The tetrazole ring, as a bioisostere for other functional groups, can participate in the coordination of the active site zinc or interact with nearby residues to inhibit enzyme function. The table below shows inhibition data for various heterocyclic compounds against several human carbonic anhydrase (hCA) isoforms, illustrating the potential for this class of molecules.

| Compound/Class | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Source(s) |

| Acetazolamide (AAZ) | 250 | 12.1 | 25.8 | 5.7 | mdpi.comnih.gov |

| Indolylchalcone-triazole 6d | 18.8 | >10000 | 96.7 | 100.2 | nih.gov |

| Indolylchalcone-triazole 6q | 38.3 | 7089 | - | - | nih.gov |

| Pyrazolo[4,3-c]pyridine 1f | 68.7 | 6.6 | 134 | 119 | mdpi.com |

| Pyrazolo[4,3-c]pyridine 1k | 58.8 | 5.6 | 121 | 108 | mdpi.com |

| Pyrazole-carboxamide 15 | 725.7 | 3.3 | 25.8 | 80.5 | mdpi.com |

Kᵢ represents the inhibition constant; lower values indicate higher potency.

Glutaminyl cyclase (QC) is an enzyme that catalyzes the formation of pyroglutamate (B8496135) (pGlu) at the N-terminus of peptides and proteins. nih.govinjirr.com This post-translational modification is implicated in the pathology of neurodegenerative disorders like Alzheimer's disease, making QC a compelling therapeutic target. nih.govresearchgate.net

Research has identified that pyridine-based scaffolds can serve as effective inhibitors of QC. A study on tetrahydroimidazo[4,5-c]pyridine derivatives revealed their ability to inhibit QC from the pathogen Porphyromonas gingivalis. mdpi.com The unsubstituted core structure was a suitable starting point for developing more potent inhibitors by adding moieties that could interact with the enzyme's active site. mdpi.com This demonstrates that the pyridine ring is a valid pharmacophore for targeting this enzyme class. The potential for this compound to act as a QC modulator is therefore plausible and warrants further investigation.

| Compound Scaffold | Target | IC₅₀ (µM) | Source |

| Tetrahydro-imidazopyridine | Porphyromonas gingivalis QC | ~10-100 (range for derivatives) | mdpi.com |

| Benzimidazole (B57391) | Porphyromonas gingivalis QC | ~100 | mdpi.com |

IC₅₀ is the half-maximal inhibitory concentration.

In silico methods, such as molecular docking, are powerful tools for predicting the binding potential of a compound to a biological target before undertaking laboratory synthesis and testing. researchgate.netnuv.ac.in

Acetylcholinesterase (AChE) Inhibition: AChE is a key enzyme in the nervous system that breaks down the neurotransmitter acetylcholine (B1216132). Its inhibition is a therapeutic strategy for Alzheimer's disease. The active site of AChE is located at the bottom of a deep and narrow gorge containing a catalytic triad (B1167595) and a peripheral anionic site. Studies on isatin-pyridine hybrids have shown that the pyridine moiety can be a valuable component in the design of AChE reactivators. nih.gov It is predicted that the protonated pyridine ring of this compound could interact with anionic residues like aspartate or glutamate in the AChE gorge, while the tetrazole ring could form hydrogen bonds with other key residues, potentially leading to inhibitory activity.

Tyrosine-Protein Kinase (Src) Inhibition: Src is a non-receptor tyrosine kinase that plays a role in cell proliferation, differentiation, and motility; its overactivity is linked to many cancers. researchgate.netmdpi.com Inhibitors of Src typically bind in the ATP-binding pocket, forming hydrogen bonds with the "hinge region" (e.g., Met341) and making other contacts in the hydrophobic pocket. researchgate.netnih.gov Molecular docking simulations of various pyridine-containing compounds have shown that the pyridine nitrogen can act as a hydrogen bond acceptor with key residues like Glutamate 353 in the active site. researchgate.net For this compound, it is hypothesized that the pyridine and tetrazole nitrogens could form critical hydrogen bonds within the Src hinge region, while the ethyl-pyridine portion could occupy the hydrophobic pocket, making it a candidate for Src inhibition.

Receptor Pharmacology and Ligand-Receptor Interactions

The unique combination of a pyridine ring and a tetrazole moiety suggests that compounds like this compound could interact with a variety of receptor systems within the central nervous system and peripherally. Research into structurally similar molecules has uncovered effects on muscarinic, glutamate, nicotinic, and GABA receptors.

Muscarinic Receptor Agonistic and Antagonistic Effects in Related Tetrahydropyridine (B1245486) Analogues

Muscarinic acetylcholine receptors (mAChRs) are crucial for regulating numerous physiological functions. nih.gov Research into unbridged arecoline (B194364) derivatives, which include tetrahydropyridine structures, has revealed compounds with dual activity. For instance, a tetrazole analogue (38b) in one study demonstrated M1 agonistic and M2 antagonistic effects. nih.gov This dual profile is of interest as it suggests the potential for targeted therapeutic action with a reduction in cholinergic side effects at higher doses. nih.gov The M5 subtype of muscarinic receptors, in particular, has been identified as a potential target for treating drug abuse, and antagonists with selectivity for this receptor have been developed from 1,2,5,6-tetrahydropyridine-3-carboxylic acid scaffolds. nih.gov One such compound showed an 11-fold selectivity for the M5 receptor over the M1 receptor, with modest affinity but potent inhibition of neurotransmitter release in rat striatal slices. nih.gov

Metabotropic Glutamate Subtype 5 (mGlu5) Receptor Antagonism in Related Pyridine-Tetrazole Systems

The metabotropic glutamate receptor 5 (mGlu5) is implicated in various neurological processes, including pain, learning, and memory. nih.govnih.gov A number of selective, non-competitive mGlu5 receptor antagonists feature a pyridine core, such as 2-methyl-6-(phenylethynyl)-pyridine (MPEP) and 3-((2-methyl-1,3-thiazol-4-yl)ethynyl)pyridine (MTEP). nih.govnih.gov These antagonists have been shown to be effective in models of inflammatory pain. nih.gov The role of mGlu5 receptors in learning and memory is complex; antagonists have been found to disrupt contextual fear conditioning but are ineffective in other learning paradigms. nih.gov The structural similarity of the pyridine-tetrazole system to these known mGlu5 antagonists suggests that compounds like this compound could also exhibit antagonist activity at this receptor, a hypothesis that warrants further investigation.

Nicotinic Acetylcholine Receptor Antagonism (Predicted Activities)

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that are essential for synaptic transmission. nih.gov Natural products have historically been a source of both agonists and antagonists for these receptors. nih.gov While direct experimental data on the interaction of this compound with nAChRs is not available, its pyridine component is a common feature in many nAChR ligands. rti.org For example, epibatidine, a potent analgesic agent, is a pyridinyl-azabicyclo-heptane derivative that acts on neuronal nAChRs. rti.org The field of nAChR ligands is extensive, with numerous synthetic analogues being developed based on natural lead structures. nih.gov Given the structural motifs present in this compound, it is plausible to predict potential antagonist activity at certain nAChR subtypes, though this would need to be confirmed through computational modeling and in vitro binding assays.

GABAA Receptor Benzodiazepine (B76468) Binding Site Ligand Activity in Related Analogues

The GABAA receptor is the primary inhibitory neurotransmitter receptor in the central nervous system, and its benzodiazepine binding site is a well-established target for anxiolytic and sedative drugs. nih.govmeduniwien.ac.at The binding of ligands to this site is complex, with some compounds exhibiting promiscuity by interacting with multiple sites on the receptor complex. nih.govnih.gov Research on bivalent ligands for the GABAA-benzodiazepine receptor has shown that the conformational structure of the molecule is critical for its binding affinity. meduniwien.ac.atjohnshopkins.edu Specifically, a linear conformation appears to be important for accessing the binding site and achieving potent in vitro affinity. johnshopkins.edu While the tetrazole moiety is not a classic benzodiazepine pharmacophore, the diverse structures that can act as allosteric modulators of the GABAA receptor suggest that related tetrazole-pyridine analogues could potentially interact with the benzodiazepine binding site or other allosteric sites on the receptor. nih.gov

Broader Spectrum Biological Activity Investigations (Non-Clinical)

Beyond specific receptor interactions, the chemical scaffold of tetrazole-pyridine derivatives has been explored for other biological activities, most notably for its antimicrobial properties.

Antimicrobial Activity: Antibacterial and Antifungal Effects in Tetrazole-Pyridine Derivatives

The tetrazole ring is a well-known pharmacophore in medicinal chemistry, and its derivatives have been reported to possess a broad spectrum of biological activities, including antimicrobial effects. nih.govisfcppharmaspire.com The hybridization of a tetrazole moiety with other heterocyclic systems, such as pyridine, is a common strategy to develop new antimicrobial agents. isfcppharmaspire.com

Numerous studies have demonstrated the antibacterial and antifungal potential of tetrazole-pyridine and related derivatives. For instance, novel pyrimidine (B1678525) tetrazole derivatives have shown promising activity against E. coli and various fungi. researchgate.net In another study, newly synthesized tetrazole derivatives linked to a benzimidazole ring exhibited significant antifungal activity against Candida albicans and Candida glabrata, with some compounds showing efficacy comparable to the standard drug fluconazole (B54011). ajgreenchem.com Similarly, certain N-ribofuranosyl tetrazole derivatives displayed potent antibacterial activity against E. coli and S. aureus, surpassing the efficacy of ampicillin (B1664943) and chloramphenicol (B1208) in some cases. acs.org The mechanism of action is thought to involve the inhibition of essential bacterial enzymes. acs.org

The antimicrobial activity of these compounds is often evaluated using methods like the disk diffusion assay and by determining the minimum inhibitory concentration (MIC). The results from various studies indicate that the antimicrobial efficacy can be significantly influenced by the specific substitutions on the tetrazole and pyridine rings. pnrjournal.comnih.gov For example, in a series of nicotinic acid benzylidene hydrazide derivatives, compounds with nitro and dimethoxy substituents were the most active against a panel of bacteria and fungi. Some of these compounds demonstrated activity comparable to standard drugs like norfloxacin (B1679917) and fluconazole.

Interactive Table: Antimicrobial Activity of Selected Tetrazole Derivatives

| Compound Class | Target Organisms | Key Findings | Reference |

|---|---|---|---|

| Pyrimidine Tetrazole Derivatives | E. coli, Fungi | Certain derivatives showed very good activity. | researchgate.net |

| Benzimidazole-Tetrazole Derivatives | C. albicans, C. glabrata, E. faecalis | Some compounds were more effective than fluconazole against Candida species. | ajgreenchem.com |

| N-ribofuranosyl Tetrazole Derivatives | E. coli, S. aureus | Compounds 1c and 5c showed MIC values of 15.06 µM and 13.37 µM, respectively, surpassing standard antibiotics. | acs.org |

| Fused Pyrano[3,2-e]tetrazolo[1,5-c]pyrimidines | Various bacteria and fungi | Some compounds exhibited promising antimicrobial activities deserving further investigation. | nih.gov |

Antitubercular Activity of 2-(1H-tetrazol-5-yl)pyridine Derivatives

The search for novel antitubercular agents has led researchers to explore various heterocyclic compounds. Among these, derivatives containing pyrazole (B372694), pyrazoline, and tetrazole moieties have shown promise. nih.gov While research directly on this compound is limited in this specific context, studies on structurally related compounds provide valuable insights into the potential antitubercular activity of the 2-(tetrazol-5-yl)pyridine scaffold.

Hybrid molecules that combine different pharmacophores are a key strategy in developing new drugs. For instance, a series of pyrazolylpyrazoline-clubbed triazole and tetrazole derivatives were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. nih.gov One of the most potent compounds in this series demonstrated a minimum inhibitory concentration (MIC) of 12.5 μg/mL with 99% inhibition. nih.gov The design of these hybrids was inspired by the known antitubercular properties of both pyrazole and pyrazoline heterocycles. nih.gov

Furthermore, the critical role of the pyrazole moiety was highlighted in studies of 2-pyrazolylpyrimidinones. The replacement of the pyrazole ring with other five-membered rings like triazole or imidazole resulted in a significant loss of antitubercular potency. nih.gov This suggests that the specific nature of the heterocyclic ring system is crucial for activity. Tetrazole derivatives have also been independently investigated as potential antitubercular agents. mdpi.com

The following table summarizes the antitubercular activity of a representative compound from a related series.

| Compound ID | Description | Target Strain | MIC (μg/mL) | Inhibition (%) |

| 9o | Pyrazolylpyrazoline-clubbed tetrazole hybrid | M. tuberculosis H37RV | 12.5 | 99 |

Data sourced from a study on pyrazolylpyrazoline-clubbed triazole and tetrazole hybrids. nih.gov

Anti-Inflammatory Potential of Tetrazole Compounds

Tetrazole derivatives are recognized for their wide range of pharmacological activities, including significant anti-inflammatory properties. nih.govnih.gov The tetrazole ring is often considered a bioisostere of the carboxylic acid group, a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Research has demonstrated that compounds incorporating a tetrazole ring, often in conjunction with other heterocyclic systems like pyridine or pyrazole, can act as potent anti-inflammatory agents. nih.gov

One area of focus has been the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, which is a key target for anti-inflammatory drugs. Studies on novel tetrazole derivatives have identified compounds with significant COX-2 inhibitory activity. For example, certain compounds featuring a pyridine ring showed high activity as COX-2 inhibitors, with IC50 values ranging from 35.13 to 42.02 μM. nih.gov

In vivo studies using the carrageenan-induced rat paw edema model, a standard method for evaluating anti-inflammatory effects, have further confirmed the potential of tetrazole-containing compounds. nih.govnih.gov For instance, a novel pyrazole derivative, 5-(1-(2-fluorophenyl)-1H-pyrazol-4-yl)-1H-tetrazole (LQFM039), was shown to reduce edema and cell migration in this model. nih.gov Similarly, other synthesized tetrazole derivatives have exhibited moderate to potent anti-inflammatory activity when compared to standard drugs like ibuprofen (B1674241) and diclofenac (B195802) sodium. nih.govpensoft.netbiointerfaceresearch.com

The table below presents the COX-2 inhibitory activity of selected related compounds.

| Compound Class | Key Structural Features | Activity | IC50 Range (μM) |

| Tetrazole Derivatives | Pyridine ring | COX-2 Inhibition | 35.13 - 42.02 |

Data sourced from a study on novel tetrazole and cyanamide (B42294) derivatives as COX-2 inhibitors. nih.gov

Vasorelaxant Effects of Related Pyrazole-Tetrazole Hybrids

Hybrid molecules containing both pyrazole and tetrazole rings have been investigated for their cardiovascular effects, particularly their ability to induce vasorelaxation. mdpi.comresearchgate.net These compounds have shown promising results in studies using isolated rat arteries, suggesting a potential role in the management of hypertension. mdpi.comresearchgate.net

The vasorelaxant activity of these pyrazole-tetrazole hybrids appears to be mediated, at least in part, through the endothelium and involves the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) pathway and blockade of calcium channels. nih.gov For example, the vasorelaxant effect of the compound LQFM039 was attenuated by inhibitors of the NO/cGMP pathway. nih.gov Furthermore, the relaxation pattern of some pyrazole-tetrazole derivatives was found to be similar to that of verapamil, a known calcium channel blocker. researchgate.net This suggests that these compounds may act by blocking L-type voltage-gated Ca2+ channels, which is a common mechanism for vasodilation. researchgate.net

The extent of the vasorelaxant effect can be influenced by the substituents on both the pyrazole and tetrazole rings. researchgate.net In one study, a series of linear pyrazole-based tetrazole derivatives exhibited vasorelaxant activity ranging from 26% to 67% inhibition at a concentration of 10⁻⁴ M. nih.gov The most potent compound in this series, ethyl 1-((2-(3-bromopropyl)-2H-tetrazol-5-yl)methyl)-5-methyl-1H-pyrazole-3-carboxylate, achieved a 70% relaxation effect at the same concentration. researchgate.net